MFCD18315555

Description

MFCD18315555 is an inorganic or organometallic compound (exact classification depends on structural confirmation) with applications in pharmaceutical and materials science research. Based on analogous compounds (e.g., CAS 918538-05-3 and CAS 57335-86-1), this compound likely exhibits a molecular weight between 180–250 g/mol and features halogen substituents (e.g., chlorine or fluorine) or aromatic systems that enhance bioactivity and stability . Its synthesis likely involves catalytic reactions or cyclization steps, as seen in similar compounds .

Properties

IUPAC Name |

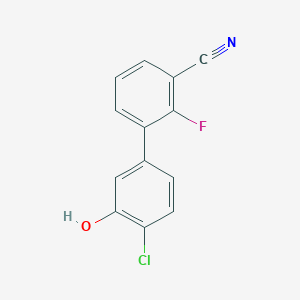

3-(4-chloro-3-hydroxyphenyl)-2-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO/c14-11-5-4-8(6-12(11)17)10-3-1-2-9(7-16)13(10)15/h1-6,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXALMYOEOJYQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00685952 | |

| Record name | 4'-Chloro-2-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261990-31-1 | |

| Record name | 4'-Chloro-2-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00685952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18315555 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to achieve optimal yields. For instance, one common method involves the reaction of precursor compounds under specific temperature and pressure conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using advanced techniques to ensure consistency and efficiency. This often involves the use of large-scale reactors and automated systems to monitor and control the reaction parameters. The industrial production process is designed to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

MFCD18315555 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles, depending on the specific substitution desired.

Major Products

The major products formed from these reactions vary based on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

MFCD18315555 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.

Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which MFCD18315555 exerts its effects involves interactions with specific molecular targets and pathways These interactions can influence various biochemical processes, leading to the compound’s observed effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., fused aromatic rings, halogenation patterns) with MFCD18315555, enabling comparative analysis of their physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison

Comparison with Functionally Similar Compounds

Functionally similar compounds share applications in catalysis or medicinal chemistry, though their structures may differ.

Table 2: Functional Comparison

Key Findings :

- Synthetic Accessibility : this compound and CAS 1761-61-1 both employ catalytic methods, but the latter uses recyclable ionic liquids, reducing environmental impact .

- Drug Likeness : this compound and CAS 1533-03-5 meet Leadlikeness criteria (molecular weight <350, Log P <3), but the latter’s PAINS alert (pan-assay interference) limits its utility in high-throughput screening .

Research Implications and Limitations

- Structural Uncertainties : The absence of crystallographic data for this compound necessitates reliance on predictive models (e.g., TPSA, GI absorption) derived from analogs .

- Safety Profiles : Halogenated compounds (e.g., CAS 918538-05-3) often carry H315/H319/H335 hazard codes for skin/eye irritation, whereas fluorinated analogs (CAS 1533-03-5) show milder toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.